molecular formula C31H46O7 B15140984 Methyl Ganoderic acid B

Methyl Ganoderic acid B

Cat. No.: B15140984
M. Wt: 530.7 g/mol
InChI Key: RDZRNUXQSVYSHW-BGJMPESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Ganoderic acid B typically involves the extraction of ganoderic acids from Ganoderma lucidum followed by methylation. The initial extraction is usually performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate specific ganoderic acids. Methylation is achieved using methylating agents like diazomethane under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advanced biotechnological methods, including the use of genetically engineered strains and optimized fermentation conditions, are employed to enhance the yield of ganoderic acids .

Chemical Reactions Analysis

Types of Reactions

Methyl Ganoderic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Methyl Ganoderic acid B has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its role in modulating biological pathways and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and oxidative stress-related conditions.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of Methyl Ganoderic acid B involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and oxidative stress. The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid C
  • Ganoderic acid D
  • Lucidenic acids

Uniqueness

Methyl Ganoderic acid B is unique due to its specific methylation, which can enhance its bioavailability and pharmacological activity compared to other ganoderic acids. This methylation can also influence its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

IUPAC Name

methyl (2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C31H46O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h16-17,19-20,22-23,33,35H,9-15H2,1-8H3/t16-,17-,19-,20+,22+,23+,29+,30-,31+/m1/s1

InChI Key

RDZRNUXQSVYSHW-BGJMPESVSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Origin of Product

United States

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